6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
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Overview
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a synthetic organic molecule featuring multiple functional groups. It incorporates a thiadiazole ring, a pyranone ring, and a benzoate ester, linked by thio and amido moieties, making it an interesting candidate for various scientific research applications.
Preparation Methods
Synthetic routes and reaction conditions:
Synthesis of intermediates: The preparation generally involves the synthesis of key intermediates such as 2-ethylbutanamide and 1,3,4-thiadiazole derivatives.
Coupling reactions: These intermediates are often linked via thioetherification or amidation reactions under controlled conditions, typically in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF).
Final condensation: The final steps usually involve the condensation of these linked intermediates with pyranone and benzoate derivatives through esterification, often employing reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods: Industrial synthesis would scale up these laboratory procedures, focusing on optimizing yields and purity while ensuring safety and cost-efficiency. This may involve continuous flow reactors, advanced purification techniques like column chromatography, and rigorous quality control protocols.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The thiadiazole moiety can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups like the amide can be reduced under specific conditions, often using reagents such as LiAlH4.
Substitution: The ester and amido groups are susceptible to nucleophilic substitution, particularly under basic conditions.
Common reagents and conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution conditions: Basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major products formed: Depending on the reactions, you might obtain sulfone derivatives, reduced amides, or substituted esters and amides.
Scientific Research Applications
This compound's versatility lends itself to a wide range of applications:
Chemistry: As a precursor in the synthesis of more complex molecules or materials, potentially useful in organic electronics or as catalysts.
Biology: Investigated for its bioactivity, particularly against certain bacteria or cancer cells, due to its unique structural properties.
Medicine: Potential use as a drug candidate or in drug delivery systems, exploiting its ability to interact with specific biological targets.
Industry: May serve as an intermediate in the manufacture of high-performance materials or specialty chemicals.
Mechanism of Action
Mechanism and molecular targets: The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems. The thiadiazole ring is known to bind to active sites of enzymes, potentially inhibiting their function. This interaction could involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions in the enzymes' active sites.
Pathways involved: Potential pathways include inhibition of enzyme activity crucial for bacterial cell wall synthesis or metabolic pathways in cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the pyranone and benzoate moieties, resulting in different bioactivity and synthetic uses.
4-oxo-4H-pyran-3-yl benzoate derivatives: While these compounds share the pyranone and benzoate structure, they do not have the thiadiazole linkage, influencing their reactivity and applications.
This comprehensive profile of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate highlights its potential across various fields, from scientific research to industrial applications, due to its distinctive chemical structure and reactivity. Intriguing stuff!
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-5-15(6-2)21(29)25-23-26-27-24(35-23)34-13-18-11-19(28)20(12-31-18)33-22(30)16-7-9-17(10-8-16)32-14(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJSEOSLILZIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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